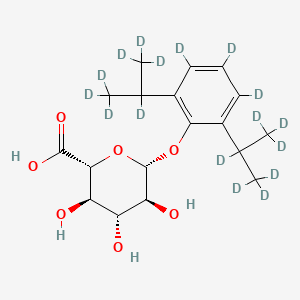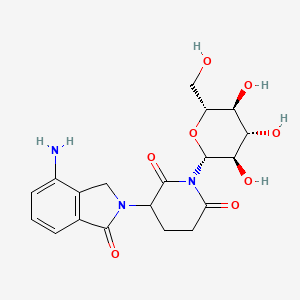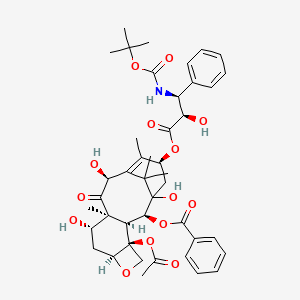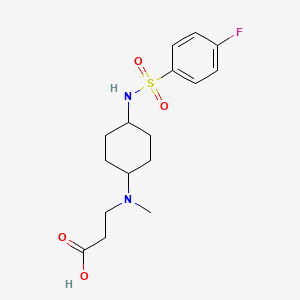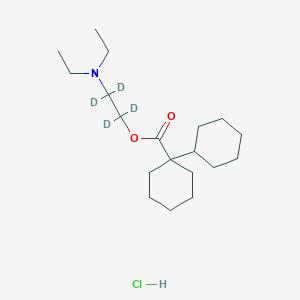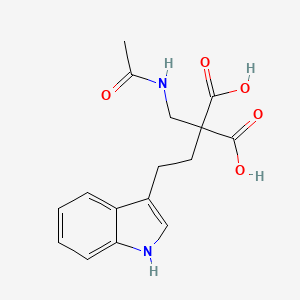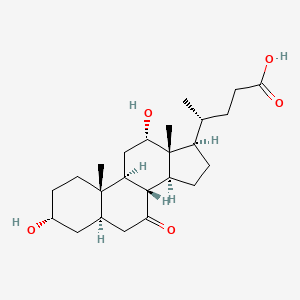
3alpha,12alpha-Dihydroxy-7-oxo-5alpha-cholan-24-oic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3alpha,12alpha-Dihydroxy-7-oxo-5alpha-cholan-24-oic Acid is a bile acid derivative with the molecular formula C24H38O5. It is a 7-oxo steroid and a conjugate acid of 3alpha,12alpha-dihydroxy-7-oxo-5beta-cholanate . This compound is known for its role in the metabolism of bile acids and has been studied for its various biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3alpha,12alpha-Dihydroxy-7-oxo-5alpha-cholan-24-oic Acid typically involves the oxidation of deoxycholic acid. One common method is the use of sodium hypochlorite (NaOCl) as an oxidizing agent under controlled temperature conditions . The reaction is carried out at low temperatures, around -15°C, and the pH is adjusted using acetic acid. Methanol is often used as a solvent in this process .
Industrial Production Methods
Industrial production of this compound involves similar oxidation processes but on a larger scale. The crude product is often purified by converting it into its barium salt, followed by recrystallization from methanol and water to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
3alpha,12alpha-Dihydroxy-7-oxo-5alpha-cholan-24-oic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The hydroxyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Sodium hypochlorite (NaOCl), potassium permanganate (KMnO4).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: Methanol, ethanol, acetic acid.
Major Products Formed
Oxidation Products: Various oxo derivatives.
Reduction Products: Hydroxy derivatives.
Substitution Products: Ester and ether derivatives.
Applications De Recherche Scientifique
3alpha,12alpha-Dihydroxy-7-oxo-5alpha-cholan-24-oic Acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other bile acid derivatives.
Biology: Studied for its role in bile acid metabolism and its effects on liver function.
Medicine: Investigated for its potential therapeutic effects in treating liver diseases and cholesterol-related conditions.
Industry: Used in the production of pharmaceuticals and as a biochemical reagent
Mécanisme D'action
The mechanism of action of 3alpha,12alpha-Dihydroxy-7-oxo-5alpha-cholan-24-oic Acid involves its interaction with bile acid receptors and enzymes involved in bile acid metabolism. It can inhibit the production of endogenous bile acids and reduce bile cholesterol secretion . The compound’s effects are mediated through pathways involving bile acid transporters and nuclear receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Ketodeoxycholic Acid: Another bile acid derivative with similar structural features.
3alpha,7alpha-Dihydroxy-12-oxo-5beta-cholan-24-oic Acid: A closely related compound with a different oxidation pattern.
Cholic Acid: A primary bile acid with three hydroxyl groups.
Uniqueness
3alpha,12alpha-Dihydroxy-7-oxo-5alpha-cholan-24-oic Acid is unique due to its specific oxidation pattern at the 7-position, which imparts distinct biological activities and chemical reactivity compared to other bile acids .
Propriétés
Formule moléculaire |
C24H38O5 |
|---|---|
Poids moléculaire |
406.6 g/mol |
Nom IUPAC |
(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H38O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-18,20,22,25,27H,4-12H2,1-3H3,(H,28,29)/t13-,14-,15-,16-,17+,18+,20+,22+,23+,24-/m1/s1 |
Clé InChI |
RHCPKKNRWFXMAT-SJPJTCPHSA-N |
SMILES isomérique |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2C(=O)C[C@@H]4[C@@]3(CC[C@H](C4)O)C)O)C |
SMILES canonique |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(=O)CC4C3(CCC(C4)O)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


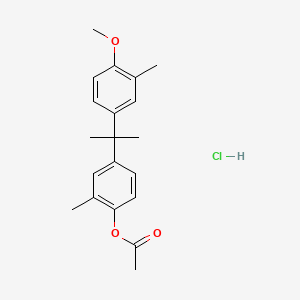
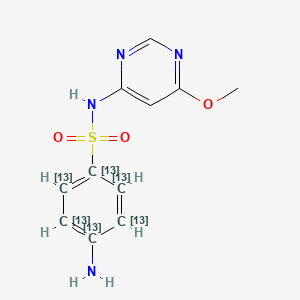

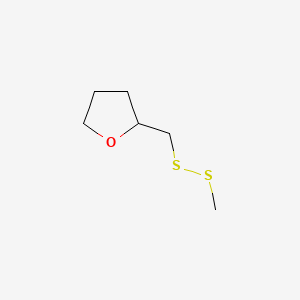
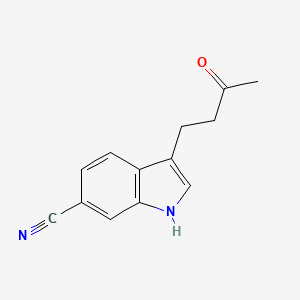
![(6aR,9S,10aR)-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-7-(1,1,2,3,3-pentadeuterioprop-2-enyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B13850209.png)
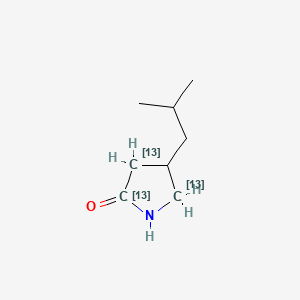
![[(2R,5R)-3,4-dibenzoyloxy-5-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B13850231.png)
